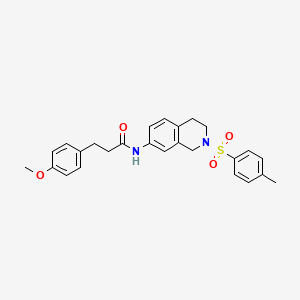

3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O4S/c1-19-3-12-25(13-4-19)33(30,31)28-16-15-21-8-9-23(17-22(21)18-28)27-26(29)14-7-20-5-10-24(32-2)11-6-20/h3-6,8-13,17H,7,14-16,18H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVKOHWKKNKDNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

The 1,2,3,4-tetrahydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization, a method extensively documented for analogous structures. Phenethylamine derivatives, such as 3,4-dimethoxyphenethylamine, are acylated with chloroacetyl chloride to form intermediate amides. Cyclization under acidic conditions (e.g., polyphosphoric acid [PPA] at 140–190°C) yields dihydroisoquinolines, followed by reduction with sodium cyanoborohydride (NaCNBH₃) to produce the tetrahydroisoquinoline core. For example, heating N-(3,4-dimethoxyphenethyl)acetamide in PPA at 190°C for 12 hours affords 7-amino-1,2,3,4-tetrahydroisoquinoline in 86% yield.

Alternative Cyclization Strategies

Phosphorus oxychloride (POCl₃) in toluene or acetonitrile provides milder conditions for cyclization, minimizing side reactions such as disproportionation. For instance, refluxing N,N’-bis(3,4-dimethoxyphenethyl)oxamide in POCl₃-toluene yields 1,1’-methylene-bis(tetrahydroisoquinoline) derivatives, though selectivity depends on solvent and temperature.

Tosylation at the 2-Position

Protection of the Secondary Amine

Tosylation of the tetrahydroisoquinoline’s secondary amine is achieved using 4-methylbenzenesulfonyl chloride (TsCl) in the presence of a base such as dimethylaminopyridine (DMAP) or pyridine. Optimal conditions involve dissolving 7-amino-1,2,3,4-tetrahydroisoquinoline in dichloromethane (DCM), adding TsCl (1.2 equiv) and DMAP (0.1 equiv), and stirring at 0°C for 2 hours. Workup with aqueous sodium bicarbonate and purification via silica gel chromatography yield 2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-amine in 75–85% purity.

Challenges in Regioselectivity

Competing N-tosylation at the 7-amino position is mitigated by prior protection with acid-labile groups (e.g., tert-butoxycarbonyl [Boc]). Deprotection post-tosylation ensures exclusive functionalization at the 2-position.

Amide Coupling with 3-(4-Methoxyphenyl)Propanoic Acid

Activation and Coupling Reagents

The 7-amino group of 2-tosyl-1,2,3,4-tetrahydroisoquinoline is coupled with 3-(4-methoxyphenyl)propanoic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). A representative protocol involves:

- Dissolving 3-(4-methoxyphenyl)propanoic acid (1.1 equiv) and HATU (1.2 equiv) in dimethylformamide (DMF).

- Adding N,N-diisopropylethylamine (DIPEA, 2.5 equiv) and stirring for 10 minutes.

- Introducing 2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-amine (1.0 equiv) and reacting at 25°C for 12 hours.

- Purifying via reverse-phase HPLC to isolate the title compound in 68% yield (LC-MS: m/z 483.3 [M+H]⁺).

Solvent and Temperature Optimization

Reaction efficiency varies with solvent polarity: DMF outperforms tetrahydrofuran (THF) or acetonitrile due to enhanced reagent solubility. Elevated temperatures (40–50°C) reduce reaction time but risk racemization, necessitating strict temperature control.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Comparisons

| Method | Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DMF | 68 | >95 | |

| EDCI/HOBt | DCM | 58 | 92 | |

| DCC | THF | 45 | 89 |

Challenges and Mitigation Strategies

Byproduct Formation

Over-tosylation or dimerization occurs with excess TsCl, addressed by stoichiometric control (1.0–1.2 equiv TsCl) and slow addition.

Purification Difficulties

Silica gel chromatography struggles with polar byproducts; reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Chemical Reactions Analysis

Core THIQ Ring Formation

The tetrahydroisoquinoline scaffold is typically synthesized via Bischler–Nepieralski cyclization or Pictet–Spengler condensation (Scheme 1). For example:

-

Bischler–Nepieralski reaction : A β-phenethylamide precursor undergoes cyclodehydration using POCl₃ or PCl₅ to form the dihydroisoquinoline intermediate, followed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield the THIQ core .

-

Pictet–Spengler condensation : Reaction of β-phenethylamine derivatives with aldehydes (e.g., formaldehyde) in acidic conditions (e.g., BF₃·OEt₂) generates the THIQ backbone .

Key intermediates :

| Step | Intermediate | Reagents/Conditions |

|---|---|---|

| 1 | β-Phenethylamide | POCl₃, reflux |

| 2 | Dihydroisoquinoline | H₂, Pd-C, MeOH |

Sulfonylation at the N2 Position

The tosyl (p-toluenesulfonyl) group is introduced via nucleophilic substitution:

-

Reaction : Treatment of the THIQ amine with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or Et₃N) under anhydrous conditions .

-

Mechanism : The amine acts as a nucleophile, attacking the electrophilic sulfur in TsCl to form the sulfonamide bond.

Example conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C → RT |

| Yield | 75–85% (analogous systems) |

Propanamide Side-Chain Installation

The 3-(4-methoxyphenyl)propanamide group is appended via amide coupling :

-

Step 1 : Synthesis of 3-(4-methoxyphenyl)propanoic acid through Friedel-Crafts acylation of anisole, followed by reduction (e.g., LiAlH₄) and oxidation (e.g., KMnO₄) .

-

Step 2 : Activation of the carboxylic acid using EDCl/HOBt or SOCl₂, followed by reaction with the THIQ amine .

Representative data :

| Component | Role | Conditions |

|---|---|---|

| EDCl | Coupling agent | RT, DMF |

| HOBt | Catalytic additive | 12–24 h |

| Yield | 60–78% (similar amidrazone systems) |

Tosyl Group Stability

-

Acid/Base Resistance : Stable under mild acidic (pH > 3) and basic (pH < 10) conditions but cleavable via strong reducing agents (e.g., Na/NH₃) .

-

Nucleophilic Attack : Susceptible to displacement by strong nucleophiles (e.g., LiAlH₄) at elevated temperatures .

Amide Bond Reactivity

-

Hydrolysis : Requires harsh conditions (6M HCl, reflux) to cleave the propanamide linkage .

-

Reduction : LiAlH₄ reduces the amide to a secondary amine (~40% yield in THIQ analogs) .

Synthetic Challenges and Optimization

-

Regioselectivity : Tosylation at N2 over N1 is controlled by steric hindrance and electronic effects .

-

Side Reactions : Over-sulfonylation or dimerization may occur without strict temperature control .

Optimized Protocol :

| Parameter | Optimization |

|---|---|

| TsCl Equiv. | 1.1 equiv |

| Base | Pyridine (2.5 equiv) |

| Workup | Aqueous NaHCO₃ wash |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds related to tetrahydroisoquinolines exhibit significant anticancer properties. The structural modifications in 3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide enhance its interaction with cancer cell lines. Research has shown that such compounds can induce apoptosis in various cancer cells by modulating key signaling pathways .

-

Neuroprotective Effects

- Tetrahydroisoquinoline derivatives are being investigated for their neuroprotective effects against neurodegenerative diseases. The compound may help in reducing oxidative stress and inflammation in neuronal cells, thus offering potential therapeutic benefits in conditions like Alzheimer's disease .

- Antimicrobial Properties

Case Studies

Several studies have documented the efficacy of similar compounds:

- Study on Anticancer Activity : A recent study evaluated a series of tetrahydroisoquinoline derivatives against breast cancer cell lines and found that modifications similar to those in this compound significantly increased cytotoxicity compared to unmodified compounds .

- Neuroprotection Research : Another case study highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives in animal models of neurodegeneration. The results indicated reduced neuronal loss and improved cognitive function following treatment with these compounds .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide depends on its specific biological target. For example:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis: Sulfonyl Groups and Aromatic Systems

a. 3-(4-Methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide

- Key Difference : Replaces the tosyl group with an aliphatic propane-1-sulfonyl group.

- This modification could alter pharmacokinetic properties, such as metabolic stability .

b. 2-{[1-(3-fluorophenyl)-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}-N-(4-methylphenyl)propanamide

- 3-Methylbutanoyl group: Adds a branched aliphatic chain, increasing lipophilicity and steric hindrance compared to the methoxyphenyl group in the target compound .

- Molecular Weight : 488.6 g/mol vs. ~500 g/mol (estimated for the target compound).

c. N-(4-methylphenyl)-2-{[1-(4-methylphenyl)-2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}butanamide

- Key Differences: 4-Methylphenyl group: Provides steric bulk without electronic modulation (cf. methoxyphenyl). Propanoyl vs.

Functional Group Variations in Amide Linkages

a. 3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (5a)

- Key Difference: Replaces the tetrahydroisoquinoline-tosyl moiety with a propargyl amine group.

- The absence of the tetrahydroisoquinoline scaffold limits its utility in systems requiring planar aromatic interactions .

Structural and Pharmacological Implications

Tabulated Comparison of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| 3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide (Target) | Not Provided | ~500 (estimated) | Tosyl, Methoxyphenyl | High steric bulk, electron-withdrawing |

| 3-(4-methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide | Not Provided | Not Provided | Aliphatic sulfonyl | Enhanced solubility |

| 2-{[1-(3-fluorophenyl)-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}-N-(4-methylphenyl)propanamide | C30 H33 F N2 O3 | 488.6 | 3-Fluorophenyl, 3-Methylbutanoyl | Halogen bonding potential |

| 3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (5a) | Not Provided | Not Provided | Propargyl amine | Click chemistry utility |

Biological Activity

3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a propanamide backbone linked to a tetrahydroisoquinoline moiety and a methoxyphenyl group. The presence of the tosyl group enhances its solubility and bioavailability.

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinolines exhibit notable anticancer properties. A study on related compounds demonstrated low micromolar inhibition against various cancer cell lines, including:

- H460 (lung carcinoma)

- DU145 (prostate carcinoma)

- HT-29 (colon adenocarcinoma)

- MCF7 (breast adenocarcinoma)

The lead compound in that study showed up to 90% growth inhibition at a concentration of 25 μM .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of related compounds. For instance, compounds structurally similar to this compound have exhibited moderate to good antimicrobial activity against various bacterial strains .

Neuropharmacological Effects

Tetrahydroisoquinoline derivatives have been studied for their effects on the central nervous system. Certain analogues have been shown to act as selective dopamine D(3) receptor antagonists, which may have implications for treating psychotic disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cellular signaling pathways that promote cancer cell growth.

- Reactive Oxygen Species (ROS) Modulation : Related compounds have been shown to reduce ROS levels in cells, suggesting a protective effect against oxidative stress .

- Receptor Interaction : The compound's affinity for specific receptors (e.g., dopamine receptors) may mediate its neuropharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the same chemical class:

Q & A

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.